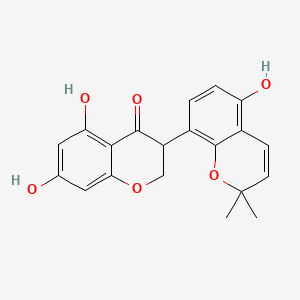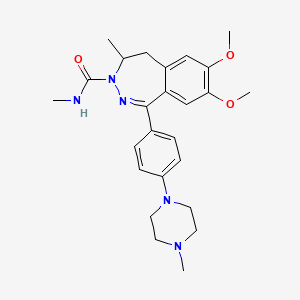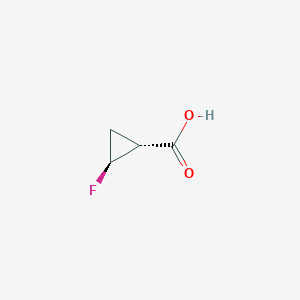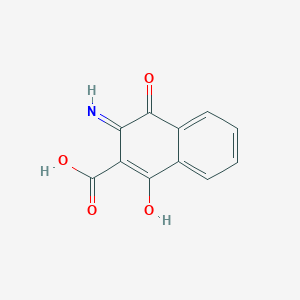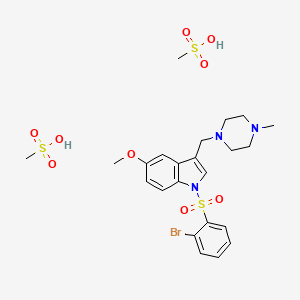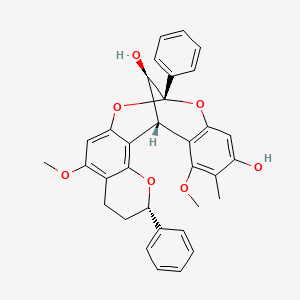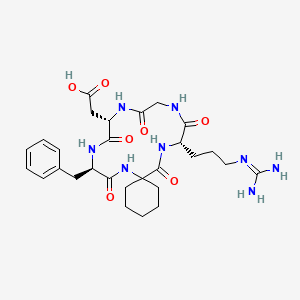
D,L-3-Indolylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-3-Indolylglycine: is an unnatural amino acid that closely resembles tryptophan. It features an indole moiety directly attached to the α-position of the glycine molecule .
Applications De Recherche Scientifique
Chemistry: D,L-3-Indolylglycine is used as a reagent and reaction component in the synthesis of pharmaceuticals and other useful compounds . It serves as a precursor for the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides .
Biology: The compound is utilized in the design of functional proteins, where it can replace tryptophan moieties in peptidomimetics . This substitution can help in studying protein structure and function.
Medicine: this compound’s role in synthesizing bioactive compounds makes it valuable in medicinal chemistry. It is involved in the development of potential therapeutic agents.
Industry: The compound’s versatility as a building block in organic synthesis makes it useful in various industrial applications, including the manufacture of fine chemicals and pharmaceuticals .
Mécanisme D'action
D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
D,L-3-Indolylglycine plays a role in biochemical reactions, particularly in the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides
Cellular Effects
It has been found to have anti-inflammatory properties
Molecular Mechanism
It is known that the compound is very similar to Tryptophan, with the indole moiety directly attached to the α-position This suggests that it may interact with biomolecules in a manner similar to Tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D,L-3-Indolylglycine can be synthesized through various methods. One notable approach involves the asymmetric Friedel-Crafts alkylation reaction between indoles and ethyl 2-(4-methoxyphenylimino)acetate, catalyzed by a dinuclear zinc complex . This method achieves high enantioselectivity and can be scaled up without compromising the enantiomeric excess.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research settings using the aforementioned synthetic routes. The scalability of these methods suggests potential for industrial application.
Analyse Des Réactions Chimiques
Types of Reactions: D,L-3-Indolylglycine undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring allows for substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Tryptophan: A natural amino acid with an indole moiety.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone with an indole ring.
Uniqueness: D,L-3-Indolylglycine is unique due to its unnatural nature and its specific structural configuration, which allows it to be used in the design of functional proteins and as a versatile building block in organic synthesis . Its ability to replace tryptophan moieties in peptidomimetics sets it apart from other similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for D,L-3-Indolylglycine involves the conversion of indole to indole-3-acetaldehyde, followed by the reaction of indole-3-acetaldehyde with glycine to form D,L-3-Indolylglycine.", "Starting Materials": [ "Indole", "Glycine", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Indole is reacted with sodium borohydride and acetic acid to form indole-3-acetaldehyde.", "Indole-3-acetaldehyde is then reacted with glycine in the presence of sodium hydroxide to form D,L-3-Indolylglycine.", "The reaction mixture is then acidified with hydrochloric acid and the product is extracted with ethanol." ] } | |
Numéro CAS |
6747-15-5 |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |
Clé InChI |
AIZGBPJAKQNCSD-SECBINFHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



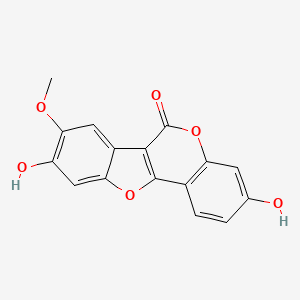
![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)

